{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutyl}methanol
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Overview
Description
{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutyl}methanol is a chemical compound with the molecular formula C₁₃H₁₈FNO and a molecular weight of 223.29 g/mol . This compound is characterized by the presence of a cyclobutyl ring, an amino group, and a fluorophenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Cyclobutyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.
Introduction of Amino Group: Amination reactions using reagents like ammonia or amines.
Fluorophenyl Group Addition: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Addition: The compound can undergo addition reactions with various electrophiles and nucleophiles
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutyl}methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutyl}methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The amino and fluorophenyl groups may interact with biological molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar compounds to {1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutyl}methanol include:
{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol: Similar structure but with a chlorine atom instead of fluorine.
{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol: Similar structure but with a bromine atom instead of fluorine.
{1-[2-Amino-1-(2-iodophenyl)ethyl]cyclobutyl}methanol: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H18FNO |
---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
[1-[2-amino-1-(2-fluorophenyl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C13H18FNO/c14-12-5-2-1-4-10(12)11(8-15)13(9-16)6-3-7-13/h1-2,4-5,11,16H,3,6-9,15H2 |
InChI Key |
NDTNVUMVHICTMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)C(CN)C2=CC=CC=C2F |
Origin of Product |
United States |
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